molecular formula C16H17N5OS2 B2474653 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170369-00-2

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2474653
CAS No.: 1170369-00-2
M. Wt: 359.47
InChI Key: NRGILXBEQVTYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a unique hybrid structure combining 1,2,3-thiadiazole and benzo[d]thiazole heterocyclic systems, linked through a piperazine carboxamide bridge. Such a complex architecture is often engineered to interact with specific biological targets. Compounds containing the 1,2,3-thiadiazole scaffold, like the one in this molecule, have been investigated in various research contexts for their potential biological activities. Similarly, the 4-methylbenzo[d]thiazole moiety is a privileged structure in drug discovery. The integration of these systems suggests potential application as a key intermediate or scaffold in the development of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound to explore structure-activity relationships (SAR) in relevant biological assays. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10-4-3-5-12-13(10)17-16(23-12)21-8-6-20(7-9-21)15(22)14-11(2)18-19-24-14/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGILXBEQVTYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a derivative of thiadiazole and benzothiazole, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities supported by recent research findings.

Chemical Structure

The compound features a thiadiazole ring fused with a piperazine moiety and a benzothiazole unit. This unique structure potentially contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi:

  • Antibacterial : Research indicates that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, several derivatives were reported to have Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and fluconazole .
CompoundTarget BacteriaMIC (μg/mL)
Thiadiazole Derivative 1Staphylococcus aureus32.6
Thiadiazole Derivative 2Escherichia coli47.5
Thiadiazole Derivative 3Candida albicans24–26

Anticancer Activity

The anticancer potential of thiadiazole derivatives is also notable. In vitro studies have demonstrated that compounds similar to the one can induce apoptosis in cancer cell lines:

  • Cytotoxicity : Compounds with structural similarities exhibited IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, indicating strong cytotoxic effects .
CompoundCancer Cell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)15.36
Compound BHeLa (Cervical Cancer)10.25
Compound CA549 (Lung Cancer)3.58

The mechanism by which these compounds exert their effects often involves enzyme inhibition and the induction of apoptosis:

  • Enzyme Inhibition : The compound has been shown to inhibit critical enzymes such as BRAF and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis .
  • Apoptosis Induction : Studies have indicated that treatment with certain derivatives leads to increased rates of early and late apoptosis in cancer cells, significantly higher than untreated controls .

Case Studies

  • Study on Antibacterial Properties : A recent study synthesized a series of thiadiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions showed enhanced antibacterial activity, emphasizing the importance of structural modifications in optimizing efficacy .
  • Investigation of Anticancer Effects : Another investigation focused on the anticancer properties of benzothiazole-thiadiazole hybrids revealed that certain derivatives not only inhibited cancer cell growth but also caused cell cycle arrest at the G2-M phase, suggesting potential for therapeutic use .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring demonstrates selective reactivity at the C-5 position due to electron-withdrawing effects from sulfur and nitrogen atoms. Key observations include:

Reaction TypeReagents/ConditionsOutcomeYieldSource
HalogenationPCl₅ (neat), 80°C, 4 hrs5-chloro-thiadiazole derivative72%
AlkylationEthyl bromoacetate, K₂CO₃, DMF, 60°CC-5 alkylated product68%
ArylationCuI/L-proline catalysis, aryl boronic acidsSuzuki-Miyaura coupling at C-555-60%

Mechanistic studies suggest that the electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) with soft nucleophiles like thiols or amines under mild basic conditions .

Piperazine Ring Functionalization

The tertiary amine in the piperazine moiety undergoes protonation and alkylation:

a. *N-Alkylation *

  • Reagents: Alkyl halides (e.g., methyl iodide)

  • Conditions: NaHCO₃, acetonitrile, reflux (12 hrs)

  • Products: Quaternary ammonium salts with enhanced water solubility .

b. *Acylation *

  • Reagents: Acetyl chloride, pyridine base

  • Conditions: 0°C → RT, 6 hrs

  • Outcome: N-acetylpiperazine derivative (confirmed by δ 2.12 ppm singlet in ¹H-NMR) .

Cyclocondensation Reactions

The methanone bridge participates in heterocycle formation:

ReactantConditionsProductApplication
Hydrazine hydrateEthanol, Δ, 8 hrsThiadiazolo-triazole hybridAnticancer screening
ThioureaHCl (cat.), DCM, 24 hrsThiazolidinone analogCOX-II inhibition

These reactions exploit the electrophilic carbonyl carbon for nucleophilic attack, followed by cyclization .

Oxidation/Reduction Pathways

Oxidation :

  • KMnO₄/H₂SO₄ converts the benzothiazole’s methyl group to carboxylic acid (confirmed by IR ν 1705 cm⁻¹).
    Reduction :

  • NaBH₄ selectively reduces the methanone to secondary alcohol (¹H-NMR: δ 4.8 ppm, broad).

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : Thiadiazole S and N atoms with COX-II His90 and Arg120 .

  • π-Stacking : Benzothiazole ring with Tyr385 in COX-II (docking score: -9.2 kcal/mol) .

Stability Under Physiological Conditions

Hydrolysis studies (pH 7.4 PBS, 37°C) reveal:

  • Half-life : 8.2 hrs (primary degradation via piperazine ring oxidation) .

  • Major metabolite : 4-methylbenzo[d]thiazole-2-carboxylic acid (HPLC-MS: m/z 194.1) .

This reactivity profile positions the compound as a versatile scaffold for developing targeted therapeutics, particularly in oncology and inflammation . Further studies should explore its behavior under photolytic and thermal stress for industrial applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Stability : The isostructural thiazole derivatives in exhibit planar conformations with perpendicular aryl groups, which may influence stacking interactions in biological targets .
  • Synergistic Effects : Combining thiadiazole (electron-deficient) and benzothiazole (aromatic) moieties could create dual-action mechanisms, such as intercalation and enzyme inhibition .

Preparation Methods

Hydrolysis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

The most efficient route involves alkaline hydrolysis of the ethyl ester precursor:

Procedure :

  • Reagents : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 g, 5.80 mmol), hydrazine hydrate (0.44 g, 8.70 mmol), ethanol (30 mL)
  • Conditions : Reflux for 4–6 hours under nitrogen atmosphere
  • Workup : Concentrate under reduced pressure, recrystallize from ethanol/water
  • Yield : 94.87% pale yellow crystals

Key Characterization Data :

  • Melting Point : 169–173°C
  • Molecular Formula : C₄H₄N₂O₂S
  • Spectroscopy : IR (KBr) ν = 2550–3400 cm⁻¹ (broad, –COOH), 1705 cm⁻¹ (C=O)

Synthesis of 4-(4-Methylbenzo[d]thiazol-2-yl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 2-chloro-4-methylbenzo[d]thiazole under basic conditions:

Procedure :

  • Reagents :
    • 2-Chloro-4-methylbenzo[d]thiazole (1.0 eq)
    • Piperazine (1.2 eq)
    • K₂CO₃ (2.5 eq), DMF (10 mL per mmol)
  • Conditions : Reflux at 110°C for 12–18 hours
  • Workup : Filter, wash with water, purify via silica column (EtOAc:hexane = 1:3)
  • Yield : 65–78% (estimated from analogous reactions)

Critical Parameters :

  • Excess piperazine ensures complete substitution
  • Anhydrous conditions prevent hydrolysis of chlorothiazole

Coupling Reaction to Form the Methanone Derivative

Carbodiimide-Mediated Amide Bond Formation

Activation of the carboxylic acid followed by nucleophilic attack by piperazine:

Procedure :

  • Reagents :
    • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq)
    • 4-(4-Methylbenzo[d]thiazol-2-yl)piperazine (1.1 eq)
    • EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (10 mL per mmol)
  • Conditions :
    • Cool to 0°C, add coupling reagents
    • Stir at room temperature for 12–16 hours
  • Workup :
    • Quench with ice water, extract with DCM (3×15 mL)
    • Dry over Na₂SO₄, concentrate, purify via HPLC (MeCN:H₂O = 70:30)
  • Yield : 60–72% (projected based on similar systems)

Optimization Considerations :

  • Solvent : DMF enhances solubility of polar intermediates
  • Catalysis : HOBt suppresses racemization and accelerates coupling

Comparative Analysis of Synthetic Routes

Step Method Advantages Limitations Yield Range
Carboxylic Acid Synthesis Ester hydrolysis High yield, minimal byproducts Requires anhydrous hydrazine 90–95%
Piperazine Substitution Nucleophilic aromatic substitution Scalable, single-step Excess piperazine recovery needed 65–78%
Methanone Formation EDC/HOBt coupling Mild conditions, high purity Sensitive to moisture 60–72%

Challenges and Troubleshooting

Common Issues in Methanone Synthesis

  • Incomplete Activation of Carboxylic Acid :
    • Solution : Pre-activate acid with EDC/HOBt for 10 min before adding amine
  • Piperazine Degradation :
    • Mitigation : Use degassed solvents and inert atmosphere
  • Low Coupling Efficiency :
    • Optimization : Increase EDC/HOBt to 1.5 eq, extend reaction time to 24 h

Scalability and Industrial Relevance

The three-step sequence demonstrates potential for kilogram-scale production:

  • Cost Analysis :
    • Raw material cost: ~$120/g (research-scale)
    • Projected bulk cost: ~$18/g (100 kg batch)
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity): 32 (needs improvement in solvent recovery)
    • E-Factor: 48 (primarily due to DMF usage)

Q & A

Q. What are the standard synthetic routes for this compound, and what key steps ensure reproducibility?

The synthesis involves multi-step reactions, typically starting with the preparation of the 4-methyl-1,2,3-thiadiazole and 4-methylbenzo[d]thiazole moieties. Key steps include:

  • Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) to link the thiadiazole and piperazine units under inert atmospheres .
  • Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane enhance intermediate stability .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity .

Table 1: Reaction Conditions for Key Steps

StepReagents/CatalystsSolventTemperatureYield (%)
Thiadiazole formationNaN₃, CS₂EthanolReflux70–80
Piperazine couplingPd(PPh₃)₄, K₂CO₃DMF80°C60–70

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and confirms piperazine ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 414.08) .
  • Elemental Analysis : C, H, N content must align with theoretical values (e.g., C: 55.8%, H: 4.6%, N: 16.9%) .

Q. How is the compound’s stability assessed under varying pH conditions?

  • Method : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours.
  • Analysis : HPLC monitoring (C18 column, acetonitrile/water gradient) detects degradation products. Stability is optimal at pH 6–7, with <5% degradation .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

  • Case Study : Aromatic proton splitting in the benzothiazole ring (δ 7.8–8.2 ppm) may overlap with thiadiazole signals. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Solution : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Substituent Modification : Replace the 4-methyl group on the benzothiazole with electron-withdrawing groups (e.g., -NO₂) to enhance binding to kinase targets .
  • Bioisosteric Replacement : Substitute the thiadiazole with a triazole ring to improve metabolic stability .

Table 2: SAR Trends for Analogues

ModificationActivity ChangeRationale
-CH₃ → -NO₂ (benzothiazole)3× ↑ kinase inhibitionIncreased electron deficiency enhances target interaction
Thiadiazole → Triazole2× ↑ plasma stabilityReduced susceptibility to hepatic CYP450 enzymes

Q. How can computational methods predict binding modes for pharmacological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with the ATP-binding pocket of PI3Kγ (PDB ID: 6XHR). Key residues: Lys833 (hydrogen bonding) and Phe961 (π-π stacking) .
  • MD Simulations : GROMACS-based 100 ns simulations assess complex stability (RMSD < 2.0 Å indicates robust binding) .

Q. What experimental designs address low yields in the final coupling step?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes, increasing yield by 20% .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Use X-ray crystallography to identify dominant crystalline phases .
  • Biological Assays : For antimicrobial testing, follow CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922), reporting MIC values in µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.